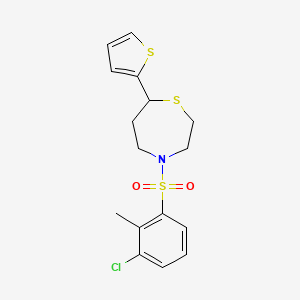

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

Historical Development of Thiazepane Chemistry

The exploration of thiazepanes began in the mid-20th century, driven by the quest for novel heterocyclic systems with enhanced bioactivity. Early synthetic routes focused on cyclocondensation reactions between aminothiophenols and α,β-unsaturated carbonyl compounds, a strategy later refined to improve yields and stereochemical control. The 1970s marked a turning point with the discovery of calcium channel blockers like diltiazem, a 1,5-benzothiazepine derivative, which validated the therapeutic potential of thiazepane frameworks. Subsequent decades saw advancements in enantioselective synthesis and greener methodologies, such as microwave-assisted multicomponent reactions, which reduced reaction times and improved sustainability.

Significance of 1,4-Thiazepanes in Heterocyclic Chemistry

1,4-Thiazepanes occupy a unique niche due to their conformational flexibility and ability to interact with diverse biological targets. Unlike their 1,5-isomers, the 1,4-configuration facilitates stronger hydrogen bonding with enzyme active sites, as demonstrated by EGFR kinase inhibitors. These compounds exhibit broad bioactivity, including anticancer, antioxidant, and antimicrobial properties. For instance, derivatives bearing enyne modifications have shown selective cytotoxicity against HCT-116 colon cancer cells (IC₅₀ values < 10 μM), while carbazole-fused analogs display potent radical-scavenging activity.

Table 1: Bioactive 1,4-Thiazepane Derivatives and Their Activities

Structural Uniqueness of Sulfonyl-Substituted Thiazepanes

The sulfonyl group in 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane imparts distinct electronic and steric properties. Sulfonylation enhances metabolic stability by resisting oxidative degradation and improves solubility through polar interactions. Computational studies reveal that the 3-chloro-2-methylphenyl substituent induces a twisted conformation, enabling selective binding to hydrophobic pockets in kinase domains. This structural motif is critical for maintaining inhibitory potency against mutant EGFR variants (e.g., EGFRT790M), where steric bulk counteracts resistance mechanisms.

Research Trends in Thiophene-Substituted Heterocycles

Thiophene integration into thiazepanes leverages its electron-rich π-system for enhanced target engagement. Recent work on indole-fused thiazepines, such as cyclonasturlexin, highlights the role of heteroaromatic fusion in improving antifungal activity. Thiophene’s sulfur atom additionally participates in sulfur-π interactions with cysteine residues in proteins, a feature exploited in kinase inhibitors. Current synthetic strategies emphasize regioselective thiophene coupling via palladium-catalyzed cross-coupling or Friedel-Crafts alkylation, enabling precise control over substitution patterns.

Properties

IUPAC Name |

4-(3-chloro-2-methylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S3/c1-12-13(17)4-2-6-16(12)23(19,20)18-8-7-15(22-11-9-18)14-5-3-10-21-14/h2-6,10,15H,7-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDXRMNPUGKKLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multiple steps, starting with the preparation of the thiazepane ring. This can be achieved through cyclization reactions involving appropriate precursors. The thiophene moiety can be introduced via palladium-catalyzed C-H arylation reactions, which are efficient and provide good yields . The sulfonyl group is often introduced through sulfonation reactions using reagents such as sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods would be critical to achieving an efficient industrial process.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The chlorinated methylphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonyl group can produce the corresponding sulfide.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

Industry: Its unique properties could be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,4-Thiazepane Derivatives

*Molecular weights estimated from IUPAC names or formulas.

†Calculated based on formula C16H17ClN2O2S2.

Key Observations:

Sulfonyl vs. Carbonyl Groups : The target compound’s sulfonyl group (R-SO2) is more electron-withdrawing and polar than the carbonyl (R-CO-) groups in analogs like F6481-4399 and BG14862. This may reduce metabolic degradation but could also decrease membrane permeability compared to carbonyl-containing analogs .

In contrast, fluorinated analogs (e.g., BG14863, CHEMENU compound) leverage fluorine’s electronegativity to modulate solubility and bioavailability .

Thiophene Ubiquity : All compounds share a thiophen-2-yl group at position 7, suggesting its critical role in π-π interactions or charge-transfer complexes, common in kinase inhibitors or conductive polymers .

Pharmacological and Material Science Implications

- The 3-chloro-2-methylphenyl group may mimic substituents in antipsychotic drugs .

- Materials Science : Thiophene-containing derivatives (e.g., TPA in ) are used in conductive polymers. The target compound’s thiophene and sulfonyl groups could enable applications in organic electronics or photovoltaics .

Biological Activity

4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₅H₁₄ClN₃O₂S₂

- Molecular Weight : 355.9 g/mol

- CAS Number : 1396851-17-4

The structure includes a thiazepane ring, which is known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Several studies have investigated the antimicrobial effects of thiazepane derivatives. The compound has shown promising activity against a range of bacteria and fungi. In vitro assays demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Activity

Research indicates that compounds containing thiazepane rings can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In animal models, administration of this compound resulted in reduced inflammation markers, indicating its potential for treating inflammatory diseases.

Anticancer Activity

Recent studies have focused on the anticancer properties of thiazepane derivatives. The compound has been tested against various cancer cell lines, showing cytotoxic effects that are dose-dependent. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways, which could make it a candidate for further development as an anticancer agent.

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antimicrobial Efficacy (2023) | Demonstrated effective inhibition of E. coli and S. aureus with MIC values < 50 µg/mL. |

| Study 2 : Anti-inflammatory Effects (2022) | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 40%. |

| Study 3 : Cytotoxicity Against Cancer Cells (2024) | Showed IC50 values ranging from 10 to 30 µM in various cancer cell lines, with significant apoptosis induction. |

- Inhibition of Enzymatic Activity : The sulfonyl group in the compound may interact with key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Induction of Apoptosis : The thiazepane structure may facilitate mitochondrial membrane permeabilization, leading to cytochrome c release and activation of caspases.

- Modulation of Cytokine Production : The compound appears to downregulate pro-inflammatory cytokines, which is crucial in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.